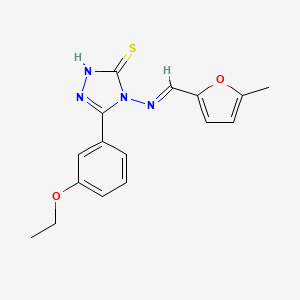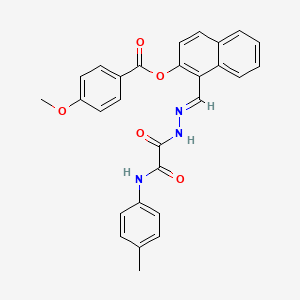
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Butoxi-benzoyl)-3-hidroxi-5-(4-isopropilfenil)-1-(5-metil-1,3,4-tiadiazol-2-il)-1H-pirrol-2(5H)-ona pertenece a la clase de compuestos heterocíclicos. Su estructura compleja combina un anillo de pirrol, una unidad de tiadiazol y un grupo benzoílico aromático. Analicemos sus componentes:
Anillo de Pirrol: El anillo de pirrol confiere aromaticidad y contribuye a la estabilidad del compuesto.
Unidad de Tiadiazol: El anillo de 1,3,4-tiadiazol introduce heteroátomos (azufre y nitrógeno) y aumenta la reactividad del compuesto.
Grupo Benzoílico: El grupo benzoílico proporciona un carácter lipofílico e influye en sus propiedades farmacológicas.
Métodos De Preparación
Rutas Sintéticas:
Existen varias rutas sintéticas para la preparación de este compuesto. Un enfoque común implica la condensación de precursores apropiados, seguida de ciclación. Por ejemplo:
Benzoylación del Pirrol: Comience con pirrol y reacciónelo con cloruro de butoxi-benzoílico en condiciones básicas para introducir el grupo benzoílico.
Formación del Tiadiazol: Luego, reaccione el compuesto resultante con cloruro de tionilo e hidrato de hidracina para formar el anillo de 1,3,4-tiadiazol.
Hidroxilación: Finalmente, introduzca el grupo hidroxilo en la posición 3 utilizando reactivos apropiados.
Producción Industrial:
La producción industrial de este compuesto implica procesos escalables, a menudo optimizados para rendimiento y pureza. Estos métodos pueden variar según la información propietaria que poseen los fabricantes.
Análisis De Reacciones Químicas
4-(4-Butoxi-benzoyl)-3-hidroxi-5-(4-isopropilfenil)-1-(5-metil-1,3,4-tiadiazol-2-il)-1H-pirrol-2(5H)-ona participa en diversas reacciones químicas:
Oxidación: Puede sufrir oxidación en el grupo hidroxilo para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción del grupo carbonilo puede producir alcoholes o aminas.
Sustitución: El grupo benzoílico es susceptible a reacciones de sustitución nucleofílica.
Ciclación: Las reacciones de ciclación intramolecular son cruciales para su síntesis.
Los reactivos comunes incluyen cloruros de acilo, agentes reductores (como LiAlH₄) y ácidos de Lewis (para ciclación).
Aplicaciones Científicas De Investigación
Este compuesto encuentra aplicaciones en diversos campos:
Medicina: Presenta potencial como agente antiinflamatorio debido a su similitud estructural con los fármacos antiinflamatorios no esteroideos (AINE).
Química: Los investigadores exploran su reactividad en química heterocíclica y diseño de fármacos.
Biología: Puede interactuar con dianas celulares, afectando las vías de señalización o la actividad enzimática.
Mecanismo De Acción
El mecanismo preciso de acción sigue siendo un área activa de investigación. Probablemente implica interacciones con receptores o enzimas específicos, modulando los procesos celulares. Se necesitan más estudios para dilucidar sus dianas moleculares.
Comparación Con Compuestos Similares
Si bien no hay análogos directos, podemos compararlo con moléculas relacionadas:
Compuestos Similares:
: Ejemplo de referencia. : Otra referencia.
Propiedades
Número CAS |
609795-69-9 |
|---|---|
Fórmula molecular |
C27H29N3O4S |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H29N3O4S/c1-5-6-15-34-21-13-11-20(12-14-21)24(31)22-23(19-9-7-18(8-10-19)16(2)3)30(26(33)25(22)32)27-29-28-17(4)35-27/h7-14,16,23,31H,5-6,15H2,1-4H3/b24-22- |
Clave InChI |
WCDIZSJHLASFOV-GYHWCHFESA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)/O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)

![(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)


![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023886.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12023888.png)



